molecular formula C12H9BrN2O2S B14418791 N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide CAS No. 82366-73-2

N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide

Cat. No.: B14418791
CAS No.: 82366-73-2
M. Wt: 325.18 g/mol
InChI Key: XHPDUCCGYWINAY-UHFFFAOYSA-N
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Description

N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide is a chemical compound that belongs to the class of carbamothioyl-furan-2-carboxamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 3-bromoaniline in the presence of a base such as triethylamine (Et3N). This reaction yields the desired compound in excellent yields . The reaction conditions often include maintaining the reaction mixture at a specific temperature and using appropriate solvents to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted derivatives of this compound with different functional groups .

Scientific Research Applications

N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

82366-73-2

Molecular Formula

C12H9BrN2O2S

Molecular Weight

325.18 g/mol

IUPAC Name

N-[(3-bromophenyl)carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C12H9BrN2O2S/c13-8-3-1-4-9(7-8)14-12(18)15-11(16)10-5-2-6-17-10/h1-7H,(H2,14,15,16,18)

InChI Key

XHPDUCCGYWINAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=S)NC(=O)C2=CC=CO2

Origin of Product

United States

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